molecular formula C6H7N3O4S B11014552 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide CAS No. 64724-78-3

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B11014552
CAS No.: 64724-78-3
M. Wt: 217.21 g/mol
InChI Key: QZIJIXYODVEVGG-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a chemical compound that contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-nitrothiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, nucleophiles like sodium methoxide for substitution, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include 2-amino-N-(5-nitro-1,3-thiazol-2-yl)acetamide, substituted derivatives of the original compound, and the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64724-78-3

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10)

InChI Key

QZIJIXYODVEVGG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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